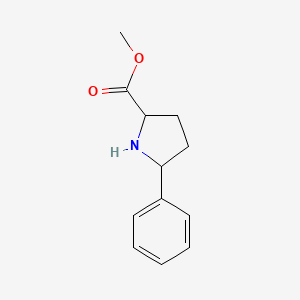

Methyl 5-phenylpyrrolidine-2-carboxylate

説明

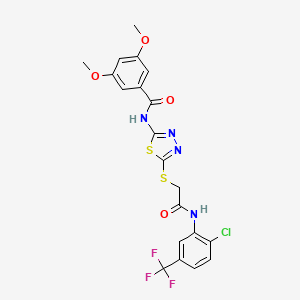

“Methyl 5-phenylpyrrolidine-2-carboxylate” is a chemical compound that belongs to the class of pyrrolidines . It has a molecular weight of 205.25 g/mol . The compound is known to exist in different stereoisomers, such as (2R,5S)-5-phenylpyrrolidine-2-carboxylate and (2S,5S)-5-phenylpyrrolidine-2-carboxylate .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “Methyl 5-phenylpyrrolidine-2-carboxylate”, can be achieved through [3 + 2] dipolar cycloaddition of vinyl ketones and azomethine ylides . This process is known to proceed smoothly under mild conditions, providing moderate to high yields of the products .Molecular Structure Analysis

The molecular structure of “Methyl 5-phenylpyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring attached to a phenyl group and a carboxylate group . The InChI code for the compound is 1S/C12H15NO2 .科学的研究の応用

Chemical Synthesis and Derivatives

Methyl 5-phenylpyrrolidine-2-carboxylate has been explored in various chemical syntheses. For instance, it has been used in the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, where it underwent a series of transformations to yield carboxamides with good overall yields and high purity (Črček et al., 2012). Additionally, its derivatives have been involved in the synthesis of N-alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate, demonstrating its utility in organic fluorine chemistry and the generation of β-fluoropyrrole derivatives (Kim et al., 2007).

Catalysis and Enantiocontrol

Methyl 5-phenylpyrrolidine-2-carboxylate derivatives have shown significant roles in catalysis. For instance, a study demonstrated the use of a chiral diamine ligand derived from this compound for copper(II)-catalyzed Henry reactions, achieving excellent yields and enantiocontrol (Scharnagel et al., 2014). This highlights its potential in asymmetric synthesis and catalysis.

Spectroscopic Analysis

Spectroscopic studies have also been conducted on derivatives of methyl 5-phenylpyrrolidine-2-carboxylate. One such study focused on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, where various spectroscopic techniques were employed for characterization and theoretical calculations, highlighting its electronic and structural properties (Devi et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for potential therapeutic applications. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a derivative, was studied as a potential anti-HIV agent, demonstrating its relevance in medicinal chemistry (Tamazyan et al., 2007).

Antimicrobial Activity

Some derivatives of methyl 5-phenylpyrrolidine-2-carboxylate have shown promising antimicrobial activity. A study synthesized polysubstituted derivatives and tested their efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Nural et al., 2018).

Safety And Hazards

“Methyl 5-phenylpyrrolidine-2-carboxylate” is associated with certain hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Precautionary measures such as avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area are recommended .

特性

IUPAC Name |

methyl 5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenylpyrrolidine-2-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine](/img/structure/B2433798.png)

![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)

![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)

![2-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B2433819.png)